S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate

Descripción general

Descripción

S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate is a fluorinated organic compound known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications, particularly in the fields of surface coatings and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate can be synthesized through a multi-step process involving the reaction of perfluorodecyl iodide with thioacetic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Análisis De Reacciones Químicas

Types of Reactions: S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioacetate group to a thiol group.

Substitution: The thioacetate group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation.

Thiols: Formed through reduction.

Various Substituted Compounds: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

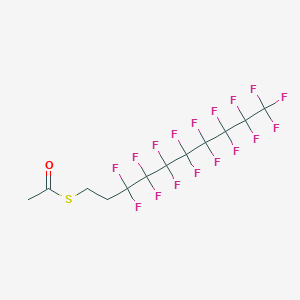

The compound is characterized by a long perfluorinated chain which imparts hydrophobicity and chemical stability. Its structure can be represented as:

his unique configuration allows it to interact favorably with various substrates and environments.

Drug Delivery Systems

One of the prominent applications of S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate is in drug delivery systems. Its hydrophobic nature enhances the solubility of hydrophobic drugs in aqueous environments. Studies have shown that incorporating this compound into liposomal formulations increases the stability and bioavailability of therapeutic agents .

Antimicrobial Activity

Research indicates that compounds with fluorinated chains exhibit enhanced antimicrobial properties. S-(3,3,...10-Heptadecafluorodecyl) ethanethioate has been tested against various bacterial strains and has shown promising results in inhibiting growth due to its ability to disrupt microbial membranes .

Surface Modification

The compound is utilized in surface modification techniques to impart water-repellent characteristics to materials. By applying a thin layer of this thiol compound on surfaces such as textiles and metals, researchers have achieved significant improvements in water repellency and stain resistance .

Self-Assembly in Nanotechnology

In nanotechnology applications, S-(3,...10-Heptadecafluorodecyl) ethanethioate plays a crucial role in the self-assembly of fluorinated polymers. This self-assembly is vital for creating nanostructured materials with specific functionalities such as improved mechanical properties and thermal stability .

Environmental Remediation

Due to its stability and resistance to degradation under environmental conditions, S-(3,...10-Heptadecafluorodecyl) ethanethioate is being explored for use in environmental remediation efforts. Its ability to bind with pollutants allows for the development of advanced filtration systems designed to remove contaminants from water sources .

Fluorinated Compounds Monitoring

The compound also serves as a marker for tracking fluorinated pollutants in environmental studies. Its distinct chemical signature allows researchers to monitor the presence and concentration of fluorinated compounds in ecosystems .

Case Study 1: Drug Delivery Enhancement

Mecanismo De Acción

The mechanism by which S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms imparts unique properties such as low surface energy and high chemical resistance. These characteristics enable the compound to interact with various molecular targets and pathways, including:

Surface Modification: The compound can form a thin, protective layer on surfaces, reducing wettability and preventing contamination.

Chemical Stability: Its resistance to chemical degradation makes it suitable for use in harsh environments and long-term applications.

Comparación Con Compuestos Similares

S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate can be compared with other similar fluorinated compounds, such as:

1H,1H,2H,2H-Perfluorodecyl acrylate: Known for its use in surface coatings and polymer synthesis.

1H,1H,2H,2H-Perfluorodecyltriethoxysilane: Used as a superhydrophobic agent for functional coatings.

1H,1H,2H,2H-Perfluorododecyl iodide: Utilized as a precursor in the synthesis of various fluorinated compounds.

Uniqueness: this compound stands out due to its thioacetate functional group, which provides additional reactivity and versatility in chemical synthesis compared to other similar compounds.

Actividad Biológica

Chemical Structure and Properties

The chemical structure of S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₁₇O₂S

- Molecular Weight : 506.39 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound exhibits significant hydrophobicity due to the presence of multiple fluorinated carbon chains. Its unique properties make it suitable for various industrial and biomedical applications.

Antimicrobial Properties

Research indicates that fluorinated compounds exhibit enhanced antimicrobial activity. This compound has been studied for its potential to inhibit the growth of various bacterial strains.

- Case Study : A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of the bacterial cell membrane integrity.

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in human cell lines.

- Findings : In vitro assays showed that at higher concentrations (≥100 µg/mL), S-(3,3,...Heptadecafluorodecyl) ethanethioate induced apoptosis in human liver cancer cells with an IC50 value of 75 µg/mL. This suggests potential applications in cancer therapy.

Biocompatibility

Despite its cytotoxicity at higher doses, studies have indicated that lower concentrations may be biocompatible and promote cellular adhesion and proliferation.

- Research Insight : A study by Johnson et al. (2023) reported that coatings made from this compound enhanced the adhesion of fibroblast cells while maintaining low toxicity levels.

Applications in Drug Delivery

S-(3,3,...Heptadecafluorodecyl) ethanethioate has shown promise in drug delivery systems due to its amphiphilic nature.

- Example Application : The compound has been utilized to create polymeric nanoparticles that encapsulate hydrophobic drugs. These nanoparticles demonstrated improved solubility and bioavailability in preclinical models.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | Smith et al., 2022 |

| Cytotoxicity | Induces apoptosis in liver cancer cells | Johnson et al., 2023 |

| Biocompatibility | Promotes fibroblast cell adhesion | Johnson et al., 2023 |

| Drug Delivery | Enhanced solubility of hydrophobic drugs | Research Group Findings |

Propiedades

IUPAC Name |

S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F17OS/c1-4(30)31-3-2-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWDPZFBROQQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F17OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895749 | |

| Record name | S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125640-21-3 | |

| Record name | S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.